1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the broader class of 1,2,4-triazole derivatives, which are known for their diverse applications in medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with appropriate reagents to form the desired triazole derivative. One common method involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in a suitable solvent, followed by cyclization with thiourea under reflux conditions in methanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through recrystallization and other purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antifungal and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is believed to result from the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death .
Comparison with Similar Compounds
Similar Compounds
1-(5-Benzylthio-1,3,4-thiadiazol-2-yl)-3-phenylurea: Known for its cytotoxicity against cancer cells.
N4-(5-Methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine: Used in dyeing applications.
Uniqueness
1-[(5-Methyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine stands out due to its
Properties
Molecular Formula |
C6H8N6S |
---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H8N6S/c1-4-9-10-5(13-4)2-12-3-8-6(7)11-12/h3H,2H2,1H3,(H2,7,11) |
InChI Key |
HPCHTUZYQPIUQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)CN2C=NC(=N2)N |
Origin of Product |
United States |
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